

Application Notes and Protocols for Investigating 2-(3,5-Dimethoxyphenyl)morpholine

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Compound of Interest

Compound Name:	2-(3,5-Dimethoxyphenyl)morpholine
CAS No.:	1001940-37-9
Cat. No.:	B1503433

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Introduction: Unveiling the Cellular Effects of a Novel Morpholine Derivative

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved drugs.^{[1][2][3][4]} Its advantageous physicochemical and metabolic properties make it a frequent choice for developing novel therapeutics targeting the central nervous system (CNS) and other systems.^{[5][6]} The compound **2-(3,5-Dimethoxyphenyl)morpholine** is a novel derivative that holds potential for biological activity, likely through modulation of key cellular pathways. Given its structural similarity to compounds like phenmetrazine, a norepinephrine-dopamine releasing agent, a primary hypothesis is its interaction with monoamine transporters.^{[7][8][9]}

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to meticulously characterize the cellular effects of **2-(3,5-**

Dimethoxyphenyl)morpholine. The following protocols are designed as self-validating systems, incorporating essential controls and detailed rationales to ensure data integrity and reproducibility. We will explore a tiered approach, beginning with foundational cytotoxicity assessments and progressing to specific functional assays targeting its presumed molecular targets.

Part 1: Foundational Cellular Assays - Assessing Cytotoxicity and Viability

Before investigating the specific mechanisms of action, it is crucial to determine the concentration range at which **2-(3,5-Dimethoxyphenyl)morpholine** exhibits biological activity without inducing significant cell death. These initial assays are fundamental for interpreting the results of subsequent functional assays.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a robust and widely used method to initially screen for cytotoxic effects.[11]

Experimental Workflow: MTT Assay



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Caption: Workflow for MTT Cell Viability Assay.

Protocol: MTT Assay

- Cell Seeding: Seed cells (e.g., HEK293, SH-SY5Y, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Preparation: Prepare a 2x stock concentration series of **2-(3,5-Dimethoxyphenyl)morpholine** in culture medium. A typical starting range would be from 1 nM to 100 μ M.
- Treatment: Remove the old medium from the cells and add 100 μ L of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control and a known cytotoxic compound as a positive control.
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
- MTT Addition: Add 10 μ L of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
- Solubilization: Add 100 μ L of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Apoptosis vs. Necrosis Assay

To further characterize the nature of cell death induced by **2-(3,5-Dimethoxyphenyl)morpholine**, an apoptosis/necrosis assay is recommended. This can be performed using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, making it a marker for late apoptotic and necrotic cells.

Protocol: Annexin V/PI Staining

- Cell Treatment: Treat cells with **2-(3,5-Dimethoxyphenyl)morpholine** at concentrations around the predetermined IC50 value for 24-48 hours.
- Cell Harvesting: Harvest the cells, including any floating cells in the supernatant, and wash with cold PBS.
- Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes.
- Flow Cytometry: Analyze the stained cells by flow cytometry.
- Data Interpretation:
 - Annexin V-negative and PI-negative cells are viable.
 - Annexin V-positive and PI-negative cells are in early apoptosis.
 - Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
 - Annexin V-negative and PI-positive cells are necrotic.

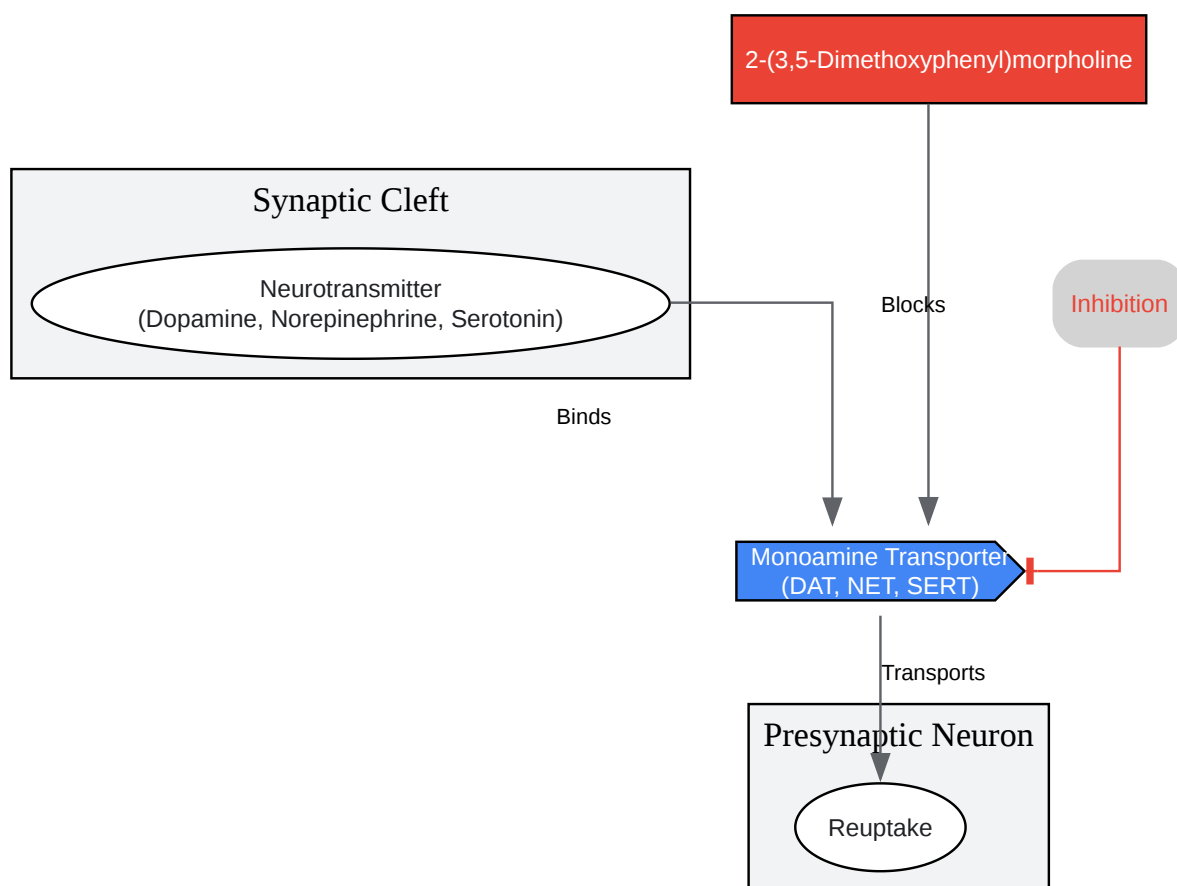
Part 2: Functional Assays - Investigating Monoamine Transporter Interactions

Based on the chemical structure of **2-(3,5-Dimethoxyphenyl)morpholine** and the known pharmacology of related compounds, a primary hypothesis is its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).^{[7][8]}
^[12] The following assays are designed to test this hypothesis.

Neurotransmitter Reuptake Inhibition Assays

These assays measure the ability of **2-(3,5-Dimethoxyphenyl)morpholine** to inhibit the reuptake of radiolabeled neurotransmitters into cells expressing the respective transporters.^[13]

Signaling Pathway: Monoamine Transporter Function



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Caption: Inhibition of monoamine transporter reuptake.

Protocol: [³H]Dopamine, [³H]Norepinephrine, and [³H]Serotonin Uptake Assays

- Cell Culture: Use cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293-hDAT, HEK293-hNET, HEK293-hSERT).
- Assay Preparation: Plate the cells in 96-well plates. On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
- Pre-incubation: Pre-incubate the cells with various concentrations of **2-(3,5-Dimethoxyphenyl)morpholine** or reference compounds (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT) for 10-20 minutes at room temperature.

- **Initiation of Uptake:** Add a solution containing a fixed concentration of the respective radiolabeled neurotransmitter ($[^3\text{H}]$ dopamine, $[^3\text{H}]$ norepinephrine, or $[^3\text{H}]$ serotonin).
- **Incubation:** Incubate for a short period (e.g., 5-10 minutes) at room temperature.
- **Termination of Uptake:** Rapidly wash the cells with ice-cold KRH buffer to stop the uptake process.
- **Lysis and Scintillation Counting:** Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.
- **Data Analysis:** Determine the IC₅₀ values for the inhibition of each transporter.

Data Presentation: Monoamine Transporter Inhibition

Compound	DAT IC ₅₀ (nM)	NET IC ₅₀ (nM)	SERT IC ₅₀ (nM)
2-(3,5-Dimethoxyphenyl)morpholine	Experimental Value	Experimental Value	Experimental Value
Cocaine (Reference)	~300	~400	~250
Desipramine (Reference)	>1000	~4	~100
Fluoxetine (Reference)	~1000	~200	~10

Neurotransmitter Release Assays

Some compounds, like amphetamine, act as substrates for monoamine transporters, leading to neurotransmitter efflux.^[14] It is important to investigate whether **2-(3,5-Dimethoxyphenyl)morpholine** induces neurotransmitter release.

Protocol: $[^3\text{H}]$ MPP+ Efflux Assay

- **Cell Loading:** Pre-load cells expressing DAT, NET, or SERT with a radioactive substrate, such as $[^3\text{H}]$ MPP+ (a substrate for all three transporters), for 30-60 minutes.

- **Washing:** Wash the cells to remove extracellular radioactivity.
- **Efflux Induction:** Add various concentrations of **2-(3,5-Dimethoxyphenyl)morpholine** or a known releaser (e.g., amphetamine).
- **Sample Collection:** Collect the supernatant at different time points.
- **Quantification:** Measure the radioactivity in the supernatant and the remaining cell lysate.
- **Data Analysis:** Calculate the percentage of efflux and determine the EC50 value for release.

Part 3: Addressing Prodrug Potential

It is well-documented that some morpholine derivatives, such as phendimetrazine, are prodrugs that are metabolized to more active compounds, like phenmetrazine.^{[8][9][15][16]} Therefore, it is crucial to consider that **2-(3,5-Dimethoxyphenyl)morpholine** may also undergo metabolic activation.

Experimental Consideration: In Vitro Metabolism

To investigate the prodrug potential, incubate **2-(3,5-Dimethoxyphenyl)morpholine** with liver microsomes (human or rat) and NADPH. The resulting metabolites can then be tested in the aforementioned functional assays to determine if they possess greater activity than the parent compound.

Conclusion

These application notes provide a structured and scientifically rigorous framework for the initial characterization of **2-(3,5-Dimethoxyphenyl)morpholine**. By systematically evaluating its cytotoxicity, effects on cell viability, and its interactions with key monoamine transporters, researchers can build a comprehensive pharmacological profile of this novel compound. The inclusion of appropriate controls, reference compounds, and consideration of potential metabolic activation will ensure the generation of high-quality, interpretable data, paving the way for further preclinical development.

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